H-Gly-trp-gly-OH

説明

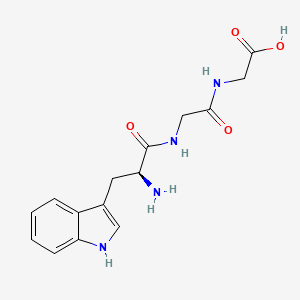

Structure

3D Structure

特性

IUPAC Name |

2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c16-6-13(20)19-12(15(23)18-8-14(21)22)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,23)(H,19,20)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIQROSWQERAS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-Gly-Trp-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the tripeptide H-Gly-Trp-Gly-OH. Composed of glycine and tryptophan residues, this peptide possesses characteristics influenced by both the simple, flexible glycine and the bulky, aromatic tryptophan. This document details its physicochemical properties, including spectroscopic data, and provides standardized experimental protocols for its synthesis, purification, and analysis. While specific biological signaling pathways for this compound are not extensively documented in current scientific literature, this guide serves as a foundational resource for researchers investigating its potential applications.

Introduction

This compound, also known as Glycyl-tryptophyl-glycine, is a tripeptide with the sequence Glycine-Tryptophan-Glycine. Its structure combines the simplicity of glycine, the smallest amino acid, with the unique aromatic and fluorescent properties of tryptophan. This combination imparts specific chemical characteristics that are of interest in various research fields, including biochemistry and drug development. Understanding these properties is crucial for its synthesis, purification, and potential therapeutic applications.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data is experimentally determined for related compounds, specific experimental values for this compound are not always available and in such cases, computed or estimated values are provided.

General Properties

| Property | Value | Source |

| IUPAC Name | 2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid | PubChem |

| Molecular Formula | C15H18N4O4 | PubChem[1] |

| Molecular Weight | 318.33 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--N | PubChem |

| CAS Number | 23067-32-5 | ChemSrc[2] |

Quantitative Physicochemical Data

| Property | Value | Notes |

| Melting Point | Decomposes around 233 °C | Estimated based on glycine's decomposition temperature[3] |

| Solubility in Water | ~0.85 g/L (Predicted for Trp-Gly) | The solubility of oligoglycines decreases with chain length.[4] The presence of the large hydrophobic tryptophan residue further influences solubility. |

| Solubility in Ethanol | Sparingly soluble | Glycine has very low solubility in ethanol (0.06 g/100g ). Peptides with hydrophobic residues may show slightly increased solubility in aqueous ethanol mixtures. |

| Solubility in DMSO | Soluble | DMSO is a good solvent for many peptides. The thermochemistry of dissolving glycine and its oligomers in water-DMSO mixtures has been studied. |

| pKa (α-carboxyl) | ~2.3 - 3.7 | Estimated based on typical amino acid pKa values and predicted values for Trp-Gly. |

| pKa (α-amino) | ~8.0 - 9.6 | Estimated based on typical amino acid pKa values and predicted values for Trp-Gly. |

| XLogP3 | -2.9 | Computed by PubChem |

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the glycine and tryptophan residues. The aromatic protons of the indole ring of tryptophan will appear in the downfield region (around 7-8 ppm). The α-protons of the amino acid residues will be observed in the range of 3.5-4.5 ppm. The methylene protons of the glycine residues will also be in this region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the peptide bonds and the C-terminal carboxyl group in the range of 170-180 ppm. The aromatic carbons of the tryptophan indole ring will resonate between 110 and 140 ppm. The α-carbons of the amino acid residues will appear around 40-60 ppm.

Fluorescence Spectroscopy

The intrinsic fluorescence of this compound is dominated by the tryptophan residue.

| Parameter | Value | Source |

| Excitation Maximum (λex) | ~280 nm | Typical for tryptophan in an aqueous environment. |

| Emission Maximum (λem) | ~350 nm | Typical for tryptophan in a polar environment. |

The fluorescence quantum yield and lifetime of the tryptophan residue are sensitive to its local environment, making fluorescence spectroscopy a valuable technique for studying conformational changes and interactions of the peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis approach.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM), Methanol

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound glycine by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

-

Coupling of Fmoc-Trp(Boc)-OH:

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Fmoc Deprotection: Repeat step 2.

-

Washing: Repeat step 3.

-

Coupling of Fmoc-Gly-OH:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Perform a Kaiser test.

-

-

Washing: Repeat step 5.

-

Final Fmoc Deprotection: Repeat step 2.

-

Washing: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Collection: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

HPLC Purification of this compound

This protocol describes a standard reverse-phase HPLC method for peptide purification.

Materials:

-

Crude this compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.22 µm syringe filter.

-

HPLC Method:

-

Column: C18, 5 µm, 100 Å

-

Flow Rate: 1 mL/min (analytical) or 10 mL/min (preparative)

-

Detection: UV at 220 nm and 280 nm.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for optimization.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Caption: HPLC Purification Workflow for this compound.

Fluorescence Spectroscopy

Protocol:

-

Sample Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a series of dilutions to determine the optimal concentration for fluorescence measurements (typically in the low micromolar range).

-

Excitation Spectrum: Set the emission wavelength to 350 nm and scan the excitation wavelengths from 250 nm to 320 nm. The peak of this spectrum will determine the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation wavelength to the determined optimum (around 280 nm) and scan the emission wavelengths from 300 nm to 450 nm.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the definitive biological activity and associated signaling pathways of this compound. As a tripeptide, it is likely involved in general peptide metabolism. Some dipeptides are known to have physiological or cell-signaling effects, but most are short-lived intermediates in protein degradation pathways. The presence of tryptophan, a precursor to the neurotransmitter serotonin, might suggest a potential, though unproven, role in neurological processes. Further research is required to elucidate any specific biological functions of this tripeptide.

Stability and Storage

Peptides are susceptible to degradation through hydrolysis, oxidation (particularly of tryptophan residues), and other chemical modifications.

-

Storage: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or below.

-

In Solution: Once dissolved, it is recommended to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions should be prepared in appropriate buffers and protected from light to minimize photo-oxidation of the tryptophan residue.

Conclusion

This compound is a simple tripeptide with distinct physicochemical properties conferred by its constituent amino acids. This guide provides a summary of its known chemical characteristics and detailed protocols for its synthesis and analysis, which can serve as a valuable resource for researchers. The lack of information on its specific biological roles highlights an area for future investigation, where its unique structure and fluorescent properties could be leveraged to explore new biological functions and therapeutic applications.

References

Elucidation of the Glycyl-Tryptophyl-Glycine Structure: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the structural elucidation of the tripeptide Glycyl-Tryptophyl-Glycine (Gly-Trp-Gly). The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for key analytical experiments and a summary of its physicochemical properties. While specific experimental data for this tripeptide is not extensively available in public literature, this guide synthesizes information from its constituent amino acids and related peptides to provide a robust framework for its analysis.

Physicochemical Properties

Glycyl-L-tryptophylglycine is a tripeptide composed of a central tryptophan residue flanked by two glycine residues.[1] Its structure and properties are determined by the characteristics of these amino acids and the peptide bonds connecting them.

| Property | Value | Source |

| Molecular Formula | C15H18N4O4 | PubChem CID: 575988[1] |

| Molecular Weight | 318.33 g/mol | PubChem CID: 575988[1] |

| IUPAC Name | 2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | PubChem CID: 575988[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)CN | PubChem CID: 575988[1] |

| Sequence | GWG | PubChem CID: 575988 |

Experimental Protocols for Structure Elucidation

The definitive structure of Glycyl-Tryptophyl-Glycine can be determined through a combination of analytical techniques. The following sections detail the experimental protocols for the most critical of these methods.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and amino acid sequence of a peptide. Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is a common approach.

Protocol for ESI-MS/MS Analysis:

-

Sample Preparation: Dissolve a small amount of Glycyl-Tryptophyl-Glycine in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 50:50:0.1 v/v/v), to a final concentration of approximately 1-10 pmol/µL.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or a triple quadrupole instrument) equipped with an electrospray ionization source.

-

ESI Source Parameters:

-

Set the capillary voltage to a value appropriate for positive ion mode (e.g., 3.5-4.5 kV).

-

Optimize the nebulizing gas pressure and drying gas flow rate and temperature to ensure stable spray and efficient desolvation.

-

-

Full Scan MS (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]+. For Glycyl-Tryptophyl-Glycine (C15H18N4O4), the expected monoisotopic mass is 318.13 Da. The [M+H]+ ion should be observed at m/z 319.14.

-

Tandem MS (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID).

-

Apply a collision energy (typically in the range of 10-40 eV) to induce fragmentation of the peptide backbone.

-

Acquire the product ion spectrum.

-

-

Data Analysis: Analyze the fragmentation pattern to confirm the amino acid sequence. Key fragment ions to expect are b- and y-type ions. For Gly-Trp-Gly, the major expected fragments are:

-

b-ions (N-terminal fragments):

-

b1: Gly (m/z 58.04)

-

b2: Gly-Trp (m/z 244.11)

-

-

y-ions (C-terminal fragments):

-

y1: Gly (m/z 76.04)

-

y2: Trp-Gly (m/z 262.11)

-

-

Expected Mass Spectrometry Fragmentation Data:

| Ion Type | Sequence | Calculated m/z |

| [M+H]+ | Gly-Trp-Gly | 319.14 |

| b1 | Gly | 58.04 |

| b2 | Gly-Trp | 244.11 |

| y1 | Gly | 76.04 |

| y2 | Trp-Gly | 262.11 |

Note: The fragmentation of tryptophan-containing peptides can also yield characteristic side-chain fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the structure and the determination of its three-dimensional conformation in solution.

Protocol for 1H and 13C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 1-5 mg of Glycyl-Tryptophyl-Glycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., amide and amine protons).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing standard 1D and 2D NMR experiments.

-

1D ¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to identify the different types of protons (e.g., alpha-protons, beta-protons, aromatic protons).

-

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum. This will show a single peak for each unique carbon atom.

-

-

2D NMR Experiments (for complete assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same amino acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.

-

-

Data Analysis: Assign all proton and carbon signals to their respective atoms in the Glycyl-Tryptophyl-Glycine molecule.

Expected ¹H NMR Chemical Shift Ranges (in D₂O):

| Proton Type | Amino Acid | Expected Chemical Shift (ppm) |

| α-H | Gly (N-terminal) | ~3.8 - 4.0 |

| α-H | Trp | ~4.5 - 4.7 |

| β-H | Trp | ~3.2 - 3.4 |

| α-H | Gly (C-terminal) | ~3.9 - 4.1 |

| Indole ring Hs | Trp | ~7.0 - 7.8 |

Note: Chemical shifts are highly dependent on the solvent, pH, and temperature.

Visualizations

Experimental Workflow for Structure Elucidation

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of peptides.

Potential Signaling Pathway Involvement

While the direct involvement of Glycyl-Tryptophyl-Glycine in specific signaling pathways has not been established, its constituent amino acid, glycine, is a well-known inhibitory neurotransmitter in the central nervous system. Glycine exerts its effects by binding to glycine receptors (GlyRs), which are ligand-gated ion channels. The following diagram illustrates the canonical glycinergic signaling pathway.

References

An In-depth Technical Guide to the Tripeptide H-Gly-Trp-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and standard methodologies relevant to the tripeptide H-Gly-Trp-Gly-OH. This document focuses on its molecular characteristics and outlines the fundamental experimental protocols for its synthesis, purification, and analysis, tailored for a scientific audience.

Core Molecular Data

The fundamental quantitative data for the tripeptide this compound, consisting of a glycine, a tryptophan, and a C-terminal glycine residue, are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₄O₄ |

| Molecular Weight | 318.33 g/mol [1][2] |

| Synonyms | Gly-Trp-Gly |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted approach.[3][4]

Methodology:

-

Resin Selection and Preparation : A Wang resin or 2-chlorotrityl chloride resin is typically used for synthesizing a peptide with a C-terminal carboxylic acid.[2] The resin is swelled in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for approximately 30-60 minutes in a reaction vessel.

-

First Amino Acid Attachment (Loading) : The C-terminal amino acid, Fmoc-Gly-OH, is attached to the swelled resin. This is achieved by dissolving the protected amino acid in a solvent with an activating agent and a base like Diisopropylethylamine (DIPEA) and mixing it with the resin.

-

Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound glycine is removed using a solution of 20% piperidine in DMF. This exposes the free amine group for the next coupling step.

-

Amino Acid Coupling : The next amino acid in the sequence, Fmoc-Trp(Boc)-OH (with its side chain protected by a tert-butyloxycarbonyl group), is pre-activated. Activation is typically done using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base. The activated amino acid is then added to the resin to form the peptide bond. The reaction is monitored to ensure completion.

-

Repeat Cycle : The deprotection and coupling steps are repeated for the final amino acid, Fmoc-Gly-OH.

-

Cleavage and Final Deprotection : Once the peptide chain is fully assembled, the peptide is cleaved from the resin. This is accomplished using a "cleavage cocktail," typically a strong acid like Trifluoroacetic Acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to protect sensitive residues like Tryptophan from side reactions. This process also removes the side-chain protecting group (Boc) from the tryptophan residue.

-

Precipitation and Isolation : The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, centrifuged, and washed to yield the crude peptide product.

The crude peptide product contains the target peptide along with impurities such as truncated or deletion sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.

Methodology:

-

System Preparation : A preparative RP-HPLC system equipped with a C18 column is used. The mobile phase typically consists of two solvents: Solvent A (aqueous, e.g., 0.1% TFA in water) and Solvent B (organic, e.g., 0.1% TFA in acetonitrile).

-

Sample Preparation : The crude peptide is dissolved in a minimal amount of a suitable solvent, often Solvent A or a mixture of water and acetonitrile.

-

Chromatography : The sample is loaded onto the C18 column, which has been equilibrated with a low concentration of Solvent B. Peptides are separated based on their hydrophobicity. A linear gradient of increasing organic solvent (Solvent B) is applied. More hydrophobic molecules, including the target peptide (due to the tryptophan residue), are retained longer on the column.

-

Fraction Collection : The eluent is monitored by a UV detector (typically at 210-220 nm), and fractions corresponding to the major peak, which should be the target peptide, are collected.

-

Purity Analysis : The purity of the collected fractions is assessed using analytical RP-HPLC. Fractions meeting the desired purity level are pooled.

-

Lyophilization : The pooled, pure fractions are freeze-dried (lyophilized) to remove the solvents, yielding the final peptide as a white, fluffy powder.

Mass spectrometry is a critical tool for verifying the identity and purity of the synthesized peptide.

Methodology:

-

Sample Preparation : A small amount of the purified peptide is dissolved in a solvent suitable for MS analysis, such as 0.1% formic acid in a water/acetonitrile mixture. For high-salt samples, a desalting step using a C18 ZipTip may be required.

-

Mass Analysis : The sample is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide.

-

Identity Confirmation : The observed monoisotopic mass of the peptide is compared to its theoretical calculated mass. A match confirms the correct synthesis of this compound. Common adducts, such as sodium (+22 Da), may also be observed.

-

Sequence Verification (Tandem MS) : To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) can be performed. In this technique, the parent peptide ion is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern allows for the reconstruction and verification of the amino acid sequence.

Molecular Assembly Visualization

The following diagram illustrates the sequential assembly of this compound from its constituent amino acids, representing a conceptual workflow in its synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Potential Biological Activities of the Gly-Trp-Gly Tripeptide

Disclaimer: Direct experimental data on the biological activities of the Gly-Trp-Gly tripeptide is limited in publicly available scientific literature. This guide synthesizes information on the known bioactivities of its constituent amino acids, Glycine and Tryptophan, and general principles of peptide pharmacology to extrapolate the potential therapeutic properties of Gly-Trp-Gly for research and drug development professionals.

Introduction to Gly-Trp-Gly

The tripeptide Gly-Trp-Gly is a simple peptide composed of two glycine residues flanking a central tryptophan residue. Its structure suggests potential for a range of biological activities, primarily inferred from the well-documented properties of its constituent amino acids. Glycine is known for its anti-inflammatory and neuroprotective roles, acting as an inhibitory neurotransmitter in the central nervous system.[1] Tryptophan, an essential amino acid, possesses antioxidant properties due to its indole ring, which can donate a proton to scavenge free radicals.[2][3] The synergistic combination of these residues within a tripeptide structure may lead to unique or enhanced biological effects. This document outlines the theoretical basis for the antioxidant, anti-inflammatory, and neuroprotective activities of Gly-Trp-Gly, and provides standardized experimental protocols for their evaluation.

Potential Antioxidant Activity

The antioxidant potential of Gly-Trp-Gly is primarily attributed to the central tryptophan residue. The indole ring of tryptophan can act as a hydrogen donor, effectively neutralizing free radicals.[2] Peptides containing aromatic amino acids like tryptophan have been shown to exhibit significant radical scavenging activity.[4] The presence of tryptophan can also influence the antioxidant activity of neighboring amino acid residues.

Hypothetical Quantitative Data for Antioxidant Activity

The following table illustrates how the antioxidant capacity of Gly-Trp-Gly could be presented. The values are hypothetical and for illustrative purposes only.

| Assay | Metric | Hypothetical Gly-Trp-Gly Activity | Positive Control (e.g., Trolox) |

| DPPH Radical Scavenging | IC50 (µg/mL) | 150 | 25 |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µg) | 0.8 | 2.5 |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 1.2 | 1.0 |

Experimental Protocols for Antioxidant Assays

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the Gly-Trp-Gly peptide in a suitable solvent (e.g., deionized water or methanol).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the peptide solution to 100 µL of the DPPH solution. For the control, add 100 µL of the solvent instead of the peptide solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined from a dose-response curve.

-

Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use. Prepare a standard curve using FeSO4·7H2O.

-

Reaction Mixture: Add 10 µL of the peptide solution to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM of Fe(II) equivalents per µg of peptide.

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 20 µL of the peptide solution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The scavenging percentage is calculated similarly to the DPPH assay. The activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization of Experimental Workflow

Potential Anti-inflammatory Activity

The anti-inflammatory potential of Gly-Trp-Gly is strongly suggested by the properties of glycine. Glycine has been shown to exert anti-inflammatory and immunomodulatory effects. It can suppress the activation of inflammatory cells like macrophages and reduce the formation of pro-inflammatory cytokines such as TNF-α and IL-6. One of the proposed mechanisms is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. Bioactive peptides can modulate inflammatory responses by interfering with such signaling cascades.

Hypothetical Quantitative Data for Anti-inflammatory Activity

This table provides an example of how the anti-inflammatory effects of Gly-Trp-Gly could be reported. The values are for illustrative purposes only.

| Cell Line | Inflammatory Stimulus | Measured Cytokine | Hypothetical IC50 of Gly-Trp-Gly (µM) |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | 50 |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | 75 |

| Human PBMCs | Phytohaemagglutinin (PHA) | IL-1β | 100 |

Experimental Protocol for Cell-Based Anti-inflammatory Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Gly-Trp-Gly for 1 hour.

-

Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control) and incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Calculation: Determine the percentage of cytokine inhibition relative to the LPS-stimulated control and calculate the IC50 value.

Visualization of the NF-κB Signaling Pathway

Potential Neuroprotective Activity

Glycine, a key component of Gly-Trp-Gly, is an inhibitory neurotransmitter in the central nervous system and has demonstrated neuroprotective properties in models of ischemic stroke. It can reduce neuronal death and improve neurological function. A common mechanism of neuronal damage is glutamate-induced excitotoxicity, where excessive glutamate receptor stimulation leads to cell death. Bioactive peptides can exert neuroprotective effects by mitigating such excitotoxic insults.

Hypothetical Quantitative Data for Neuroprotective Activity

This table illustrates how the neuroprotective effects of Gly-Trp-Gly could be quantified. The values are hypothetical.

| Neuronal Cell Line | Toxic Insult | Assay | Hypothetical % Increase in Cell Viability (at 100 µM) |

| SH-SY5Y | Glutamate (10 mM) | MTT Assay | 45% |

| Primary Cortical Neurons | H2O2 (100 µM) | LDH Assay | 30% (decrease in LDH release) |

| PC12 Cells | 6-OHDA | Calcein-AM Staining | 50% |

Experimental Protocol for In-Vitro Neuroprotection Assay

-

Cell Culture and Seeding: Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of MEM and F12 medium, supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to differentiate for 5-7 days with reduced serum and the addition of retinoic acid.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of Gly-Trp-Gly for 24 hours.

-

Excitotoxic Insult: Expose the cells to 10 mM glutamate for 24 hours to induce excitotoxicity.

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium and add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation: Express cell viability as a percentage of the control (untreated, non-glutamate exposed) cells.

Visualization of Glutamate-Induced Excitotoxicity Pathway

Conclusion and Future Directions

The tripeptide Gly-Trp-Gly holds theoretical promise as a bioactive agent with antioxidant, anti-inflammatory, and neuroprotective properties. These potential activities are strongly supported by the known functions of its constituent amino acids, glycine and tryptophan. The presence of tryptophan suggests radical scavenging capabilities, while glycine is a well-established anti-inflammatory and neuroprotective agent.

To validate these hypotheses, direct experimental investigation is essential. The protocols and frameworks provided in this guide offer a starting point for the systematic evaluation of Gly-Trp-Gly. Future research should focus on in-vitro and in-vivo studies to quantify its efficacy, elucidate its precise mechanisms of action, and assess its stability and bioavailability. Such studies will be crucial in determining the potential of Gly-Trp-Gly as a lead compound in the development of novel therapeutics for conditions associated with oxidative stress, inflammation, and neurodegeneration.

References

The Tripeptide H-Gly-Trp-Gly-OH: A Technical Exploration of Potential Cellular Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Gly-Trp-Gly-OH, composed of glycine and tryptophan residues, represents a molecule of interest at the intersection of peptide chemistry and cellular biology. While direct experimental evidence detailing its specific functions in cellular processes is currently limited in publicly accessible scientific literature, this technical guide aims to provide an in-depth analysis of its potential roles. By examining the well-established functions of its constituent amino acids, glycine and tryptophan, and drawing parallels with structurally similar peptides, we can construct a scientifically grounded hypothesis regarding the potential bioactivity of this compound. This document will explore its possible involvement in neurotransmission, cellular signaling, and membrane interactions, offering a foundational resource for future research and drug development endeavors.

Introduction

Peptides, short chains of amino acids linked by peptide bonds, are fundamental signaling molecules in a vast array of physiological processes. Their specificity and potency make them attractive candidates for therapeutic development. The tripeptide this compound (Glycyl-Tryptophyl-Glycine) is a simple yet intriguing molecule. Its structure, featuring a central aromatic tryptophan residue flanked by two flexible glycine residues, suggests potential for specific molecular interactions. This guide will synthesize the current understanding of its components and related molecules to postulate its functional significance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These characteristics are crucial for understanding its potential distribution, stability, and interaction with biological systems.

| Property | Value | Source |

| Molecular Formula | C15H18N4O4 | PubChem |

| Molecular Weight | 318.33 g/mol | PubChem |

| CAS Number | 23067-32-5 | Chemical Abstracts Service |

| Structure | Glycine-Tryptophan-Glycine | - |

Potential Cellular Functions Based on Constituent Amino Acids

The biological activities of peptides are often dictated by the functional groups of their constituent amino acids. A detailed examination of glycine and tryptophan provides a strong basis for hypothesizing the roles of this compound.

Glycine: The Neurotransmitter and Structural Element

Glycine is the simplest amino acid, yet it plays multifaceted roles in cellular function:

-

Inhibitory Neurotransmitter: In the central nervous system (CNS), particularly the spinal cord and brainstem, glycine acts as an inhibitory neurotransmitter.[1] It binds to glycine receptors (GlyRs), which are ligand-gated chloride channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.

-

Co-agonist at NMDA Receptors: Glycine also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.

-

Collagen Synthesis: Glycine is a critical component of collagen, the most abundant protein in mammals, where its small size allows for the tight helical structure of collagen fibers.[1]

-

Anti-inflammatory and Cytoprotective Effects: Studies have indicated that glycine possesses anti-inflammatory and cytoprotective properties, potentially through the modulation of immune cell function.[2]

Tryptophan: The Precursor and Membrane Anchor

Tryptophan is an essential amino acid with a large, hydrophobic indole side chain, contributing to its unique biological functions:

-

Precursor to Serotonin and Melatonin: Tryptophan is the metabolic precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine), which regulates mood, appetite, and sleep, and the hormone melatonin, which is central to the sleep-wake cycle.

-

Membrane Interface Anchor: The indole side chain of tryptophan has a preference for the lipid-water interface of cell membranes. This property is crucial for the proper folding and function of many transmembrane proteins.

-

Kynurenine Pathway: Tryptophan metabolism via the kynurenine pathway produces several neuroactive compounds that can modulate neuronal activity and immune responses.

Postulated Functions of this compound

Based on the properties of its constituent amino acids, we can propose several potential functions for this compound in cellular processes. These remain hypotheses that require experimental validation.

Neuromodulation

Given glycine's role as a neurotransmitter and tryptophan's role as a precursor to serotonin, this compound could act as a neuromodulator. It might interact with synaptic receptors or influence the synthesis and release of other neurotransmitters. The flanking glycine residues could provide the flexibility needed for the central tryptophan to bind to a specific receptor pocket.

A hypothetical signaling pathway illustrating how a peptide like this compound might modulate neuronal activity is depicted below.

Caption: Hypothetical neuromodulatory pathway of this compound.

Cell-Penetrating Capabilities

The presence of a tryptophan residue, which is common in cell-penetrating peptides (CPPs), suggests that this compound might have the ability to cross cellular membranes. The flanking glycine residues could enhance its solubility and flexibility, facilitating this process. If it can enter cells, it could interact with intracellular targets.

The workflow for a typical cell-penetration assay to test this hypothesis is outlined below.

Caption: Experimental workflow for assessing cell penetration.

Experimental Protocols for Future Research

To validate the hypothesized functions of this compound, a series of well-defined experiments are necessary. Below are detailed methodologies for key initial investigations.

Receptor Binding Assay

Objective: To determine if this compound binds to known neurotransmitter receptors, particularly glycine and serotonin receptors.

Methodology:

-

Preparation of Membranes: Prepare cell membrane fractions from tissues or cell lines known to express the target receptors (e.g., rodent brain cortex for serotonin receptors, spinal cord for glycine receptors).

-

Radioligand Binding:

-

Incubate the membrane preparations with a known radiolabeled ligand for the receptor of interest (e.g., [³H]strychnine for GlyRs or [³H]5-HT for serotonin receptors).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Scintillation Counting:

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

In Vitro Neuronal Activity Assay

Objective: To assess the effect of this compound on the electrical activity of cultured neurons.

Methodology:

-

Neuronal Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on microelectrode arrays (MEAs). MEAs allow for non-invasive, long-term recording of spontaneous and evoked neuronal electrical activity.

-

Baseline Recording: Record the baseline spontaneous firing rate and bursting activity of the neuronal network for a sufficient period to establish a stable baseline.

-

Peptide Application: Apply this compound to the culture medium at various concentrations.

-

Post-application Recording: Record the neuronal activity for an extended period after peptide application.

-

Data Analysis:

-

Analyze the recorded spike trains to determine changes in mean firing rate, burst frequency, and network synchrony.

-

Compare the activity before and after peptide application to determine if this compound has an excitatory, inhibitory, or modulatory effect.

-

Conclusion and Future Directions

While the specific cellular functions of this compound remain to be elucidated through direct experimental investigation, a theoretical framework based on its constituent amino acids and related peptides suggests its potential as a bioactive molecule. The proposed roles in neuromodulation and cellular transport provide a strong starting point for future research. The experimental protocols outlined in this guide offer a clear path forward for researchers to begin to unravel the biological significance of this simple yet potentially powerful tripeptide. Future studies should focus on systematic screening against a panel of receptors and ion channels, as well as in vivo studies to understand its physiological effects in a whole-organism context. Such research could pave the way for the development of novel therapeutics based on the this compound scaffold.

References

Discovery and history of Gly-Trp-Gly peptide

An in-depth guide to the discovery, synthesis, and characterization of novel peptides, with a focus on methodologies applicable to sequences such as Gly-Trp-Gly.

Abstract

While a specific, detailed discovery history for the tripeptide Gly-Trp-Gly (GWG) is not extensively documented in scientific literature, this guide provides a comprehensive overview of the general methodologies and workflows involved in the discovery, synthesis, and characterization of novel peptides. This document is intended for researchers, scientists, and professionals in drug development, offering a technical framework for investigating peptides with limited historical background. The principles and protocols outlined herein are broadly applicable and are exemplified with data from related tryptophan-containing peptides.

Introduction: The Landscape of Peptide Discovery

The discovery of novel bioactive peptides is a cornerstone of modern drug development and biochemical research. Peptides, short chains of amino acids, can act as highly specific and potent modulators of biological processes. The journey from a hypothetical amino acid sequence to a well-characterized bioactive molecule involves a multi-step process encompassing identification or design, chemical synthesis, purification, and extensive biological evaluation. While some peptides have a rich history of discovery from natural sources, many, potentially including Gly-Trp-Gly, are synthesized as part of larger screening libraries or for specific research applications without a formal "discovery" in the traditional sense. The following sections detail the typical workflow for bringing a novel peptide from concept to characterization.

Peptide Synthesis and Characterization

The foundation of studying any novel peptide is its synthesis and subsequent purification and characterization to ensure the material used in biological assays is of high purity and correct identity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for chemically synthesizing peptides in a laboratory setting.

Objective: To synthesize the Gly-Trp-Gly peptide.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Automated or manual peptide synthesizer

Methodology:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

First Deprotection: Remove the Fmoc protecting group from the resin-bound Glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-Trp(Boc)-OH with DIC and Oxyma in DMF for 10 minutes. Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours. Wash the resin.

-

Second Deprotection: Remove the Fmoc group from the newly added Tryptophan using 20% piperidine in DMF.

-

Second Amino Acid Coupling: Pre-activate Fmoc-Gly-OH with DIC and Oxyma and couple it to the deprotected Trp residue on the resin.

-

Final Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Gly-Trp-Gly peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Physicochemical Properties of Related Peptides

| Property | Gly-Trp-Ala | Gly-Trp-Phe |

| Molecular Formula | C16H20N4O4 | C22H24N4O4 |

| Molecular Weight | 332.35 g/mol | 408.4 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid |

| InChIKey | RCHFYMASWAZQQZ-ZANVPECISA-N | UMRIXLHPZZIOML-OALUTQOASA-N |

| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)CN | C1=CC=C(C=C1)C--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)CN |

Data sourced from PubChem.[1][2]

Biological Activity Screening

Once a novel peptide is synthesized and purified, the next critical step is to screen it for biological activity. This often involves a tiered approach, starting with broad, high-throughput screens and progressing to more specific, mechanistic studies.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for identifying the biological function of a newly synthesized peptide.

Caption: A generalized workflow for the synthesis, purification, screening, and mechanistic evaluation of a novel peptide.

Quantitative Data from Related Peptides

The following table presents quantitative data on the biological activity of peptides containing the Trp-Gly motif, illustrating the types of data generated during biological screening.

| Peptide | Target | Assay Type | IC50 (nM) | KD (µM) | Reference |

| Trp-Gly-Pro | Cyclophilin A | PPIase Inhibition | 33.11 | 3.41 | [3] |

| CsA (control) | Cyclophilin A | PPIase Inhibition | 10.25 | 6.42 | [3] |

This data demonstrates the inhibitory potency (IC50) and binding affinity (KD) of a related peptide, providing a benchmark for what might be expected from screening other Trp-Gly containing peptides.

Signaling Pathway Analysis

If a peptide shows significant activity in initial screens, the next step is to elucidate the mechanism of action, often by investigating its effect on intracellular signaling pathways.

Hypothetical Signaling Pathway Modulated by a Novel Peptide

The diagram below illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that a novel peptide could potentially modulate.

References

An In-depth Technical Guide to the Spectroscopic Properties of H-Gly-Trp-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Gly-Trp-Gly-OH, a simple yet significant molecule, serves as a fundamental model for understanding the intrinsic spectroscopic signatures of tryptophan within a peptide backbone. Its well-defined structure, consisting of a central tryptophan residue flanked by two glycine residues, allows for the detailed study of the chromophoric and fluorophoric properties of tryptophan with minimal interference from other residues. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including its ultraviolet-visible absorption, fluorescence, circular dichroism, and nuclear magnetic resonance properties. Detailed experimental protocols are provided to facilitate the replication and expansion of these findings.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound in aqueous solution is dominated by the electronic transitions of the indole side chain of the tryptophan residue. The glycine residues and the peptide bonds exhibit absorption at wavelengths below 220 nm, while the tryptophan residue gives rise to a characteristic absorption profile in the near-UV region.

Quantitative Data:

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~280 nm | General knowledge of tryptophan absorption |

| Molar Extinction Coefficient (ε) at 280 nm | ~5,500 M⁻¹cm⁻¹ | Estimated based on tryptophan in peptides[1] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the exact concentration of the stock solution by accurate weighing or by using a validated analytical method. Prepare a series of dilutions to obtain a final concentration suitable for measurement (typically in the low micromolar range).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the buffer solution.

-

Measure the absorbance of the this compound solution from 200 nm to 400 nm.

-

Ensure the absorbance at the maximum is within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum. Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

The intrinsic fluorescence of this compound is a sensitive probe of the local environment of the tryptophan residue. The indole side chain is the sole fluorophore in this tripeptide, exhibiting strong emission in the ultraviolet region upon excitation.

Quantitative Data:

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~280 nm | General knowledge of tryptophan fluorescence |

| Emission Maximum (λem) | ~350 - 360 nm (in aqueous buffer) | Estimated based on tryptophan in peptides exposed to a polar environment[2] |

| Fluorescence Quantum Yield (ΦF) | ~0.13 | Estimated based on tryptophan in aqueous solution[3][4] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be below 0.1.

-

Instrumentation: Use a spectrofluorometer equipped with a thermostatted cuvette holder.

-

Data Acquisition:

-

Set the excitation wavelength to 280 nm.

-

Record the emission spectrum from 300 nm to 500 nm.

-

Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the determined emission maximum.

-

-

Data Analysis: The emission maximum (λem) is the wavelength at which the fluorescence intensity is highest. The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield (e.g., N-acetyltryptophanamide, ΦF = 0.14) using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)², where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy provides information about the secondary structure of peptides. For a short and flexible peptide like this compound, the CD spectrum is expected to be characteristic of a random coil conformation in aqueous solution.

Quantitative Data:

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) with a concentration of approximately 0.1 mg/mL. The buffer should have low absorbance in the far-UV region.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition:

-

Record a baseline spectrum of the buffer in the same cuvette.

-

Measure the CD spectrum of the peptide solution from 190 nm to 260 nm.

-

Use a cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.

-

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum. The data is typically expressed as mean residue ellipticity [θ] in units of deg·cm²·dmol⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For this compound, ¹H and ¹³C NMR spectra will provide information on the chemical environment of each atom in the molecule.

Quantitative Data (Estimated Chemical Shifts):

The following are estimated ¹H and ¹³C chemical shifts based on data from similar peptides and general knowledge of amino acid NMR spectra. Actual values may vary depending on the solvent and pH.

¹H NMR (in D₂O):

| Proton | Estimated Chemical Shift (ppm) |

| Gly1 α-CH₂ | ~3.9 |

| Trp α-CH | ~4.6 |

| Trp β-CH₂ | ~3.3 |

| Trp indole CHs | 6.9 - 7.7 |

| Gly3 α-CH₂ | ~3.8 |

¹³C NMR (in D₂O):

| Carbon | Estimated Chemical Shift (ppm) |

| Gly1 α-C | ~43 |

| Gly1 C=O | ~174 |

| Trp α-C | ~56 |

| Trp β-C | ~28 |

| Trp indole Cs | 110 - 137 |

| Trp C=O | ~175 |

| Gly3 α-C | ~43 |

| Gly3 C=O | ~178 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-5 mM. Add a small amount of a reference standard (e.g., DSS or TSP).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

For complete assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

-

Data Analysis: Process the NMR data using appropriate software. Assign the resonances to the specific protons and carbons in the peptide sequence.

Visualizations

To illustrate the workflow for the comprehensive spectroscopic characterization of this compound, the following diagram has been generated using the DOT language.

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive guide provides the foundational spectroscopic knowledge and experimental protocols necessary for researchers and professionals working with this compound and similar tryptophan-containing peptides. The provided data, while in some cases estimated based on closely related compounds, offers a robust starting point for further investigation and application in drug development and biophysical studies.

References

An In-depth Technical Guide to the Solubility of H-Gly-Trp-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of the tripeptide H-Gly-Trp-Gly-OH (Glycyl-Tryptophyl-Glycine). Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a systematic, experimentally-driven approach to determining its solubility in various common laboratory solvents. The provided protocols and theoretical background are intended to empower researchers to effectively work with this peptide in a variety of applications, from basic research to drug development.

Physicochemical Properties of this compound

This compound is a tripeptide composed of two glycine residues and one tryptophan residue. Its structure plays a critical role in determining its solubility. The presence of the large, hydrophobic indole side chain of tryptophan significantly influences its interaction with different solvents.

To understand its solubility, it's essential to first classify the peptide. The overall charge of a peptide is a primary determinant of its solubility in aqueous solutions.[1]

Charge Calculation for this compound at Neutral pH (~7):

-

N-terminus (Glycine): +1

-

C-terminus (Glycine): -1

-

Tryptophan (Trp): 0 (neutral side chain)

-

Glycine (Gly): 0 (neutral side chain)

-

Net Charge: 0

Based on this, this compound is classified as a neutral peptide . Neutral peptides with a significant hydrophobic component are often more soluble in organic solvents than in aqueous solutions.[2][3]

Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents, based on general principles of peptide solubility.[4][5] It is crucial to experimentally verify these predictions.

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Moderate | The peptide is short, which generally favors water solubility. However, the hydrophobic tryptophan residue will limit its solubility in aqueous media. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Similar to water, the hydrophobic character of tryptophan is the limiting factor. |

| Methanol / Ethanol | Moderate | These polar organic solvents can interact with the peptide backbone and, to some extent, solvate the hydrophobic tryptophan side chain. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong organic solvent capable of dissolving many hydrophobic peptides. However, it should be used with caution as it can oxidize tryptophan residues. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is effective at solubilizing hydrophobic and neutral peptides. |

Experimental Determination of Solubility

Given the lack of specific quantitative data, an experimental approach is necessary. The following protocols provide a framework for determining both qualitative and quantitative solubility.

General Workflow for Solubility Testing

The following diagram illustrates a systematic approach to determining the solubility of this compound.

Caption: A stepwise workflow for determining the appropriate solvent and achieving a stable solution of this compound.

Protocol for Quantitative Solubility Determination (Turbidimetric Solubility Assay)

This method allows for a more precise determination of the peptide's saturation concentration.

Materials:

-

This compound

-

Selected solvent (e.g., water, PBS, DMSO)

-

96-well microplate (UV-transparent)

-

Microplate reader with turbidity measurement capabilities (e.g., absorbance at 600 nm)

-

Multichannel pipette

Procedure:

-

Prepare a high-concentration stock solution: Dissolve a known mass of this compound in the chosen solvent to create a concentrated stock solution. Ensure complete dissolution, using sonication if necessary.

-

Create a serial dilution: In a 96-well plate, perform a serial dilution of the stock solution with the same solvent to create a range of concentrations.

-

Incubate: Cover the plate and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours) to allow the solution to equilibrate.

-

Measure turbidity: Read the absorbance of each well at a wavelength where the peptide does not absorb (e.g., 600 nm). An increase in absorbance indicates turbidity due to peptide precipitation.

-

Data Analysis: Plot the turbidity (absorbance) against the peptide concentration. The concentration at which a significant increase in turbidity is observed is considered the solubility limit.

Factors Influencing Peptide Solubility

The solubility of any peptide, including this compound, is a multifactorial property. Understanding these factors can aid in troubleshooting dissolution issues and in designing experiments.

Caption: A diagram illustrating the interplay of intrinsic peptide properties and extrinsic environmental factors that collectively determine peptide solubility.

References

In Silico Modeling of H-Gly-Trp-Gly-OH Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Gly-Trp-Gly-OH serves as a fundamental model system for understanding the conformational dynamics of peptides. Its constituent amino acids—two flexible glycine residues flanking a bulky, aromatic tryptophan—present a fascinating case study in the interplay of steric hindrance, intramolecular interactions, and solvent effects that govern peptide folding. Understanding the conformational landscape of this and similar peptides is crucial in drug development, where peptide-based therapeutics are designed to adopt specific three-dimensional structures to interact with biological targets.[1][2]

In silico modeling, particularly molecular dynamics (MD) simulations, provides a powerful lens through which to explore the vast conformational space available to a peptide in solution.[3][4] These computational techniques allow for the characterization of dominant conformations, the transitions between them, and the underlying energetic factors driving these dynamics. This technical guide outlines the core principles and methodologies for the in silico modeling of this compound, providing a framework for researchers to conduct similar investigations.

Theoretical Background: Force Fields and Solvation Models

The accuracy of in silico peptide modeling is heavily reliant on the quality of the employed force fields and solvent models.[3] Force fields are sets of parameters that define the potential energy of a system of particles, in this case, the atoms of the peptide and surrounding solvent. Several widely used force fields for protein and peptide simulations include:

-

AMBER (Assisted Model Building with Energy Refinement): A popular family of force fields, with variants like Amber03, Amber14SB, and Amber19SB, often used for protein and nucleic acid simulations.

-

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another extensively used force field, with polarizable versions based on the classical Drude oscillator model for more accurate electrostatic representation.

-

OPLS (Optimized Potentials for Liquid Simulations): A family of force fields developed for modeling organic liquids and proteins.

-

GROMOS (Groningen Molecular Simulation): A force field and software package designed for biomolecular systems.

The choice of solvent model is equally critical, as it dictates the interactions between the peptide and its environment. Explicit solvent models, such as TIP3P and TIP4P-Ew, represent individual water molecules, offering a high level of detail at a greater computational cost. Implicit solvent models, like the Generalized Born (GB) model, represent the solvent as a continuous medium, which is computationally less expensive.

Methodologies: A Step-by-Step Protocol for In Silico Analysis

The following protocol outlines a typical workflow for the conformational analysis of this compound using molecular dynamics simulations.

System Preparation

-

Peptide Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software such as PyMOL, Avogadro, or the builder tools within simulation packages like GROMACS or AMBER. An extended conformation is often a suitable starting point to avoid initial conformational bias.

-

Force Field and Topology: Assign a chosen force field (e.g., Amber14SB) to the peptide. This step involves defining the atom types, charges, bond lengths, angles, and dihedral parameters.

-

Solvation: Place the peptide in a periodic box of a chosen explicit solvent model (e.g., TIP3P water). The box size should be sufficient to ensure the peptide does not interact with its periodic image.

-

Ionization and Neutralization: Add ions (e.g., Na+ or Cl-) to neutralize the system and to mimic physiological salt concentrations.

Energy Minimization

Before running dynamics, it is essential to minimize the energy of the system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically performed using a steepest descent or conjugate gradient algorithm.

Equilibration

The system is gradually heated to the desired temperature and equilibrated at the target pressure. This is usually done in two phases:

-

NVT Ensemble (Canonical): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the peptide.

-

NPT Ensemble (Isothermal-Isobaric): The system is then equilibrated at the target temperature and pressure (e.g., 1 atm), allowing the density of the system to reach a stable value.

Production Molecular Dynamics

Following equilibration, the production MD simulation is run for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to adequately sample the conformational space of the peptide. Trajectories, which are snapshots of the system at regular time intervals, are saved for subsequent analysis. For more exhaustive sampling of conformational space, enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) or metadynamics can be employed.

Trajectory Analysis

The saved trajectories are analyzed to extract conformational and energetic data. Common analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall structural stability of the peptide during the simulation.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

-

Dihedral Angle Analysis: To characterize the backbone (phi, psi) and side-chain (chi) conformations.

-

Hydrogen Bond Analysis: To identify persistent intramolecular hydrogen bonds that stabilize certain conformations.

-

Clustering Analysis: To group similar conformations and identify the most populated conformational states.

-

Free Energy Landscape: To visualize the conformational space and identify low-energy, stable states.

Data Presentation: Quantitative Conformational Data

The following tables summarize the kind of quantitative data that can be extracted from the in silico modeling of this compound. The values presented here are illustrative and would be populated with data from the trajectory analysis.

Table 1: Key Dihedral Angles of Dominant Conformers of this compound

| Conformer | Gly1 (φ, ψ) | Trp2 (φ, ψ) | Gly3 (φ, ψ) | Trp2 (χ1, χ2) |

| Conformer A | -150°, 150° | -80°, 140° | 160°, -160° | -60°, 90° |

| Conformer B | 60°, 45° | -120°, 110° | -70°, 150° | 180°, -70° |

| Conformer C | -160°, -50° | -75°, -45° | 80°, 170° | -70°, 100° |

Table 2: Relative Energies and Population of Dominant Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Conformer A | 0.00 | 45 |

| Conformer B | 1.25 | 30 |

| Conformer C | 2.50 | 15 |

| Other | > 3.00 | 10 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in the in silico modeling process.

Caption: Workflow for the in silico modeling of this compound conformation.

Caption: Key components influencing the outcome of peptide conformational modeling.

Conclusion

The in silico modeling of this compound provides a detailed picture of its conformational landscape, which is essential for understanding its behavior and for its potential application in drug design. The methodologies outlined in this guide, from system preparation to trajectory analysis, represent a robust framework for such investigations. The choice of force field and solvent model remains a critical factor influencing the accuracy of the results, and careful validation against experimental data, where available, is always recommended. Through the systematic application of these computational techniques, researchers can gain valuable insights into the structure-function relationships of peptides.

References

- 1. How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modelling peptide–protein complexes: docking, simulations and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanism of interactions between tripeptide NCW on cellular membrane using molecular dynamic simulation [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Gly-Trp-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the tripeptide H-Gly-Trp-Gly-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The following sections outline the necessary reagents, equipment, and step-by-step procedures for resin loading, peptide chain elongation, and final cleavage and purification.

Overview of the Synthesis Strategy

The synthesis of this compound is achieved through a stepwise solid-phase peptide synthesis (SPPS) approach. The C-terminal glycine is first attached to a Wang resin. The peptide chain is then elongated by sequential coupling of Fmoc-protected tryptophan and glycine. Each coupling step is followed by the removal of the N-terminal Fmoc protecting group. Finally, the synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed to yield the desired tripeptide.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Resin Loading

| Parameter | Value |

| Resin Type | Wang Resin |

| Initial Resin Loading Capacity | 0.5 - 1.0 mmol/g |

| Fmoc-Gly-OH | 4 equivalents |

| DIC | 4 equivalents |

| HOBt | 4 equivalents |

| DMAP | 0.1 equivalents |

| Solvent | DCM/DMF (9:1, v/v) |

| Reaction Time | 12 hours |

Table 2: Amino Acid Coupling

| Parameter | Value |

| Fmoc-Amino Acid | 4 equivalents |

| Coupling Reagent (e.g., HATU) | 3.9 equivalents |

| Base (e.g., DIPEA) | 8 equivalents |

| Solvent | DMF |

| Reaction Time | 2 hours |

Table 3: Fmoc Deprotection

| Parameter | Value |

| Deprotection Solution | 20% Piperidine in DMF |

| Reaction Time | 5-10 minutes (repeated once) |

Table 4: Peptide Cleavage

| Parameter | Value |

| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5, v/v/v) |

| Reaction Time | 2 - 3 hours |

Experimental Protocols

Materials and Reagents

-

Wang Resin

-

Fmoc-Gly-OH

-

Fmoc-Trp(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-Dimethylaminopyridine (DMAP)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether (cold)

-

Methanol (MeOH)

Step-by-Step Synthesis Protocol

Step 1: Resin Preparation and Swelling

-

Weigh the desired amount of Wang resin into a solid-phase synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with occasional agitation.

-

After swelling, drain the DMF.

Step 2: Loading of the First Amino Acid (Fmoc-Gly-OH)

-

In a separate flask, dissolve 4 equivalents of Fmoc-Gly-OH and 4 equivalents of HOBt in a minimal amount of DMF.

-

Add the Fmoc-Gly-OH/HOBt solution to the swelled resin.

-

Add 4 equivalents of DIC to the reaction vessel.

-

Finally, add 0.1 equivalents of DMAP dissolved in a small amount of DMF.

-

Agitate the mixture for 12 hours at room temperature.

-

After the reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.